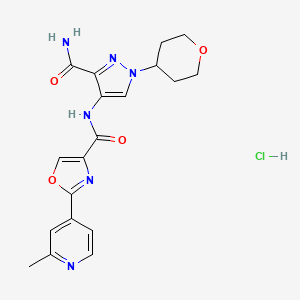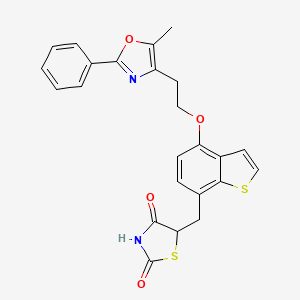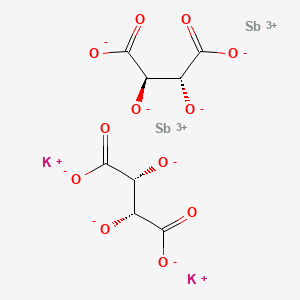
Antimony Potassium Tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Antimony potassium tartrate can be synthesized by heating a slurry containing a stoichiometric ratio of potassium bitartrate and antimony trioxide in water to reflux for 15 to 30 minutes. During this process, most if not all of the solid dissolves, leaving a colorless solution .
Industrial Production Methods: In industrial settings, this compound is often prepared by dissolving antimony trioxide in tartaric acid, followed by the addition of potassium hydroxide. The resulting solution is then crystallized to obtain the desired compound .
化学反应分析
Types of Reactions: Antimony potassium tartrate undergoes various chemical reactions, including thermal decomposition and hydrothermal reactions. For instance, it can decompose thermally to form antimony trioxide, potassium antimony oxides, and other related compounds .
Common Reagents and Conditions:
Thermal Decomposition: Heating this compound at different temperatures (500°C, 600°C, and 700°C) results in the formation of various potassium antimony oxides.
Hydrothermal Method: Antimony trioxide can be prepared from this compound by hydrothermal treatment at pH 11 and 200°C.
Major Products Formed:
- Antimony Trioxide (Sb₂O₃)
- Potassium Antimony Oxides (KSbO₃, KSb₃O₅, K₀.₅₁Sb₂.₆₇O₆.₂₆)
科学研究应用
Antimony potassium tartrate has a wide range of applications in scientific research:
- Chemistry: It is used as a precursor for the synthesis of various antimony-based compounds and materials with semiconducting properties .
- Biology: The compound has been used in studies involving the diet of tropical land birds by inducing vomiting to analyze their stomach contents .
- Medicine: Historically, it was used to treat parasitic diseases such as schistosomiasis and leishmaniasis . Its antiangiogenic and antitumor properties have also been investigated in nonsmall-cell lung cancer cells .
- Industry: this compound is used in the preparation of wide-bandgap perovskite solar cells, enhancing their efficiency and stability .
作用机制
The mechanism of action of antimony potassium tartrate involves its interaction with biological molecules. In medical applications, it acts as an emetic by inducing afferent emetic impulses from the heart to the vomiting center via the vagus nerve . In cancer research, it inhibits non-radiative recombination and phase segregation in perovskite solar cells, enhancing their efficiency .
相似化合物的比较
- Sodium Stibogluconate
- Meglumine Antimoniate
- Antimony Trioxide
Comparison: Antimony potassium tartrate is unique due to its dual role as both a medical treatment and a precursor for advanced materials. Unlike sodium stibogluconate and meglumine antimoniate, which are primarily used in medical treatments, this compound has significant applications in material science and solar cell technology .
属性
CAS 编号 |
64070-11-7 |
|---|---|
分子式 |
C8H4K2O12Sb2 |
分子量 |
613.83 g/mol |
IUPAC 名称 |
dipotassium;antimony(3+);(2R,3R)-2,3-dioxidobutanedioate |
InChI |
InChI=1S/2C4H4O6.2K.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;/h2*1-2H,(H,7,8)(H,9,10);;;;/q2*-2;2*+1;2*+3/p-4/t2*1-,2-;;;;/m11..../s1 |
InChI 键 |
GUJUCWZGYWASLH-SOMOIXMJSA-J |
手性 SMILES |
[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3] |
规范 SMILES |
C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3] |
颜色/形态 |
Colorless liquid |
密度 |
2.6 at 68 °F (USCG, 1999) - Denser than water; will sink 2.6 g/cu cm |
熔点 |
630 to 635 °F (NTP, 1992) |
物理描述 |
Antimony potassium tartrate solid is a colorless crystalline solid or a white powder. It is soluble in water. It is used in textile and leather processing and as an insecticide. Transparent odorless solid; Efflorescing on exposure to air; Or white solid; [Hawley] Crystalline solid; [MSDSonline] |
溶解度 |
10 to 50 mg/mL at 70 °F (NTP, 1992) Solubility: 8.3 g/100 cc cold water, 33.3 g/100 cc hot water, 6.7 g/100 cc glycerol; insoluble in alcohol /Hemihydrate/ In water, 83,000 mg/L at 20 °C 1 g dissolves in 12 mL water, 3 mL boiling water 1 gram dissolves in 15 mL glycerol Slightly soluble in water Insoluble in alcohol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


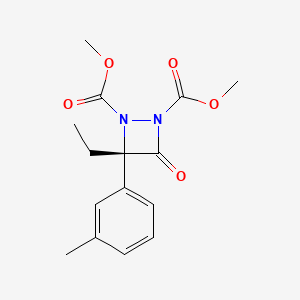
![4-[5-(2-Ethylsulfanyl-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B10768821.png)
![Ethyl 4-benzyl-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B10768824.png)
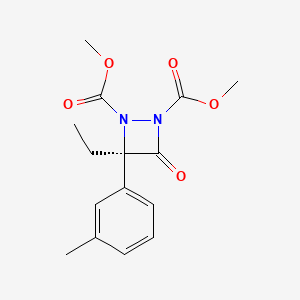

![N-[(5-fluoro-8-hydroxy-7-quinolinyl)-thiophen-2-ylmethyl]acetamide](/img/structure/B10768847.png)
![N-cyclobutyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide](/img/structure/B10768853.png)
![Cyclohexanecarboxylic acid [1-(2-thiazolyl)ethylideneamino] ester](/img/structure/B10768862.png)
![(2S)-1-[(2S)-3-methyl-2-[[(2S)-2-(methylamino)-1-oxopropyl]amino]-1-oxobutyl]-N-(5-quinolinyl)-2-pyrrolidinecarboxamide](/img/structure/B10768880.png)
![5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride](/img/structure/B10768890.png)
![(2S)-2-amino-4-[(4-chlorophenyl)methylamino]-1-piperidin-1-ylbutan-1-one;dihydrochloride](/img/structure/B10768900.png)
![(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B10768901.png)
